Sarizotan

Vue d'ensemble

Description

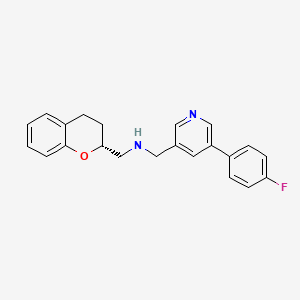

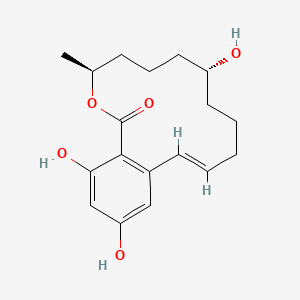

Sarizotan (EMD-128,130) is a selective 5-HT 1A receptor agonist and D 2 receptor antagonist . It has antipsychotic effects and has also shown efficacy in reducing dyskinesias resulting from long-term anti-Parkinsonian treatment with levodopa .

Synthesis Analysis

A general synthesis of polysubstituted 1,4-dihydropyridines and pyridines based on a highly regioselective lithiation/6-endo-dig intramolecular carbolithiation from readily available N-allyl-ynamides has been developed . This reaction has been successfully applied to the formal synthesis of the anti-dyskinesia agent sarizotan .

Molecular Structure Analysis

Docking analysis was conducted using a recent cryo-EM structure of hERG . Sarizotan was found to be a potent inhibitor of hERG current .

Chemical Reactions Analysis

Sarizotan showed an in vivo pharmaco-EEG profile resembling that of methylphenidate, which is used in attention deficit/hyperactivity disorder (ADHD) .

Physical And Chemical Properties Analysis

Sarizotan has a chemical formula of C22H21FN2O and a molar mass of 348.421 g·mol −1 .

Applications De Recherche Scientifique

Parkinson’s Disease Treatment

Sarizotan: has been investigated for its potential to treat dyskinesias in Parkinson’s disease. Dyskinesias are involuntary, erratic, and often excessive movements that can occur as a side effect of long-term treatment with levodopa, the primary medication used to manage Parkinson’s symptoms . Sarizotan, as a selective 5-HT1A receptor agonist and D2 receptor antagonist , has shown promise in reducing these dyskinesias .

Antidepressant Properties

Research has suggested that Sarizotan could have antidepressant-like properties . This is based on its pharmacological profile as an agonist at serotonin receptors and a partial agonist at dopamine D2-like receptors. It has been found to significantly reduce immobility in the modified forced swim test, which is a measure of antidepressant-like activity .

Neuroprotective Effects

Sarizotan may have neuroprotective effects due to its action on serotonin and dopamine receptors. It has been shown to stimulate cell proliferation in the subgranular zone of the dentate gyrus and the subventricular zone of the striatum, which are areas associated with neurogenesis .

Antipsychotic Effects

As a compound with high affinity for dopamine and serotonin receptors, Sarizotan was initially developed as a putative atypical antipsychotic agent. It exhibits antipsychotic effects due to its receptor affinity profile, making it a candidate for treating disorders that involve dopamine and serotonin dysregulation .

Treatment of Respiratory Abnormalities in Rett Syndrome

Sarizotan has been evaluated for its efficacy in reducing respiratory abnormalities in Rett Syndrome, a rare genetic neurological disorder. Although the clinical trial was terminated due to a lack of evidence of efficacy, the initial aim was to address the breathing irregularities associated with the syndrome .

Pharmacokinetic Profile

The pharmacokinetic profile of Sarizotan is characterized by rapid absorption and a terminal elimination half-life of 5-7 hours. It has been reported to have a low clearance compound in humans, suggesting nonsaturable metabolism at the targeted plasma concentration .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFMQJUJWSFOLY-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@H]1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sarizotan | |

CAS RN |

351862-32-3 | |

| Record name | Sarizotan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351862-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarizotan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351862323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarizotan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06454 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SARIZOTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/467LU0UCUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Tetrazolo[1,5-a]quinoxalinyl)morpholine](/img/structure/B1233750.png)

![Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester](/img/structure/B1233760.png)

![(3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate](/img/structure/B1233765.png)